![molecular formula C16H11BrClNO2S B371305 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione CAS No. 326920-95-0](/img/structure/B371305.png)
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C16H11BrClNO2S and its molecular weight is 396.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Halogenation and Synthesis of Halogenated Compounds
- Ring Halogenation Techniques: The utility of bromo- and chloro- derivatives for ring halogenation of polyalkylbenzenes has been demonstrated, providing a method for the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield. This process involves catalytic quantities of p-toluenesulfonic acid alongside N-halosuccinimide, showcasing the compound's role in facilitating selective halogenation reactions (Bovonsombat & Mcnelis, 1993).
Material Science: High-Performance Polymers
- Development of High-Refraction Polyimides: Transparent aromatic polyimides synthesized from thiophenyl-substituted benzidines, including chlorothiophenyl derivatives, have been highlighted for their high refractive indices, small birefringence, and excellent thermomechanical stabilities. These materials find applications in optoelectronics and advanced material engineering due to their distinctive optical properties and stability (Tapaswi et al., 2015).
Spectroscopic and Structural Analysis
- Halogen Bonding in Antibacterial Derivatives: The structural and conformational analysis of halogenated triazole derivatives has been conducted, revealing insights into the stabilizing effects of halogen bonds within the crystal structure. This research provides a foundation for designing molecules with enhanced molecular interactions and potential applications in developing antibacterial agents (Mirosław, Plech, & Wujec, 2015).
Luminescent Polymers for Optoelectronics
- Synthesis of Highly Luminescent Polymers: The compound has been utilized in the synthesis of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibiting strong fluorescence. These materials are significant for their potential applications in the field of optoelectronics, offering high quantum yields and substantial Stokes shifts (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO2S/c17-10-1-5-12(6-2-10)19-15(20)9-14(16(19)21)22-13-7-3-11(18)4-8-13/h1-8,14H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQRNUAUHOIED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
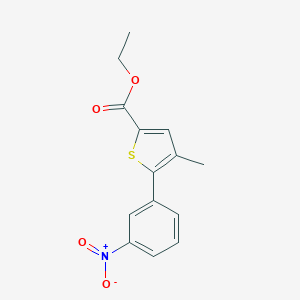
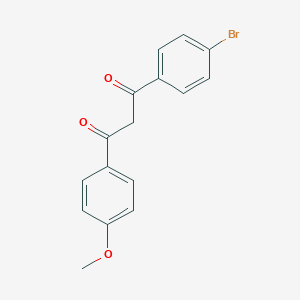
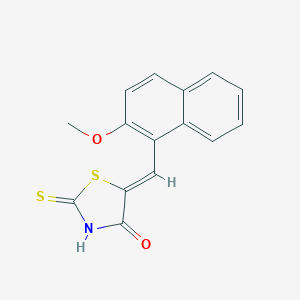
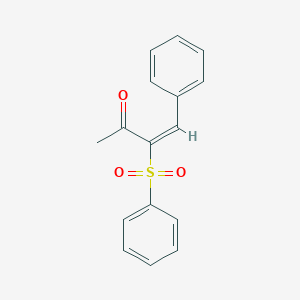
![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)
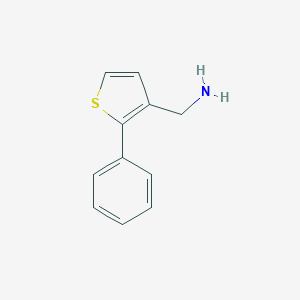
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
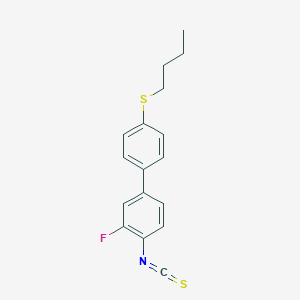

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
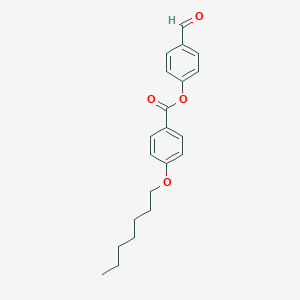
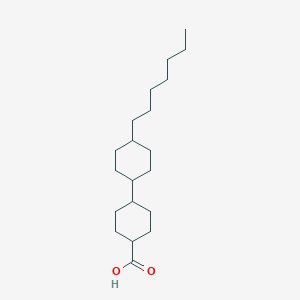
![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
